molecular formula C19H29ClN4O3S B3010290 N-(5-chloro-2-methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]piperazin-1-yl}acetamide CAS No. 879054-50-9

N-(5-chloro-2-methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]piperazin-1-yl}acetamide

Cat. No.: B3010290
CAS No.: 879054-50-9
M. Wt: 428.98
InChI Key: CWZUXJYUQYXXFI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]piperazin-1-yl}acetamide is a useful research compound. Its molecular formula is C19H29ClN4O3S and its molecular weight is 428.98. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis

Research has focused on the design and synthesis of various derivatives of N-methyl-2-(4-acylpiperazin-1-yl) compounds, including those with specific phenyl and sulfonamide groups. For instance, the synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives has been reported, showcasing innovative approaches to compound development (Yang Jing, 2010).

Biological Evaluation

Several studies have evaluated the biological activity of these compounds, including their potential as analgesic, anti-inflammatory, and anticancer agents. For example, the design, synthesis, and biological evaluation of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide derivatives have demonstrated notable DPPH radical scavenging activity, alongside analgesic and anti-inflammatory effects (P. Nayak et al., 2014). Additionally, some novel sulfonamide derivatives have been synthesized and screened for their anticancer activity against breast and colon cancer cell lines, with certain compounds exhibiting potent cytotoxic effects (M. Ghorab et al., 2015).

Potential Therapeutic Applications

Research into the potential therapeutic applications of these compounds has included the exploration of their roles as 5-HT(1B/1D) antagonists, with studies synthesizing and pharmacologically evaluating N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides for their affinities at serotonin receptors (Yi Liao et al., 2000). This research underscores the potential for developing targeted therapies for neurological conditions.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN4O3S/c1-15-5-7-23(8-6-15)28(26,27)24-11-9-22(10-12-24)14-19(25)21-18-13-17(20)4-3-16(18)2/h3-4,13,15H,5-12,14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZUXJYUQYXXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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